1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
CAS No.: 866144-11-8
Cat. No.: VC4381060
Molecular Formula: C10H8N2OS3
Molecular Weight: 268.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866144-11-8 |
|---|---|
| Molecular Formula | C10H8N2OS3 |
| Molecular Weight | 268.37 |
| IUPAC Name | 1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14) |
| Standard InChI Key | UIIJNAUVYSCCTF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one belongs to the class of thiadiazole derivatives, which are renowned for their sulfur and nitrogen-rich heterocyclic frameworks. The compound’s IUPAC name, 1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone, reflects its core structure: a phenyl group attached to a ketone-bearing ethanone chain, which is further connected to a 1,3,4-thiadiazole ring via two sulfur atoms . The molecular geometry, as illustrated by its SMILES notation (C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2), emphasizes the planar arrangement of the aromatic and heterocyclic components .
Table 1: Physicochemical Properties of 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
| Property | Value | Source |
|---|---|---|
| CAS Number | 866144-11-8 | |
| Molecular Formula | C₁₀H₈N₂OS₃ | |
| Molecular Weight | 268.37 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMF, DMSO; insoluble in water |
Spectral Characterization
The compound’s structure has been confirmed through advanced spectroscopic techniques. ¹H NMR (300 MHz, CDCl₃) reveals a singlet at δ 5.10 ppm corresponding to the methylene (-CH₂-) group bridging the ketone and thiadiazole moieties . Aromatic protons from the phenyl ring appear as a multiplet between δ 7.55–7.67 ppm and a doublet at δ 8.05 ppm (J = 7.5 Hz) . ¹³C NMR (75 MHz, CDCl₃) identifies the carbonyl carbon at δ 192.3 ppm, with aromatic carbons ranging from δ 125.8–136.4 ppm . The IR spectrum shows strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch).
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.10 (s, 2H) | -CH₂- group |
| δ 7.55–8.05 (m, 10H) | Aromatic protons | |
| ¹³C NMR | δ 192.3 | Ketone (C=O) |
| IR | 1685 cm⁻¹ | C=O stretch |
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis of this compound typically involves a nucleophilic substitution reaction between phenacyl bromide and 5-mercapto-1,3,4-thiadiazole in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the thiol group, facilitating the formation of the sulfur-sulfur bond. The reaction proceeds under reflux conditions (80–100°C) for 6–8 hours, yielding the product in 70–85% purity.
Reaction Scheme:
Optimization and Yield Enhancement
Recent studies have explored microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 150 W for 10 minutes increases the yield to 94% while minimizing side products . This method enhances energy efficiency and scalability for industrial applications.
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Escherichia coli have demonstrated efficacy at concentrations as low as 12.5 µg/mL. The mechanism involves disruption of cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) and interference with DNA gyrase activity .
Anti-inflammatory and Analgesic Effects
In rodent models, the compound reduces carrageenan-induced paw edema by 50–60% at a dose of 25 mg/kg, comparable to ibuprofen. This activity is linked to the suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, which regulate inflammatory cytokine production .
Table 3: Biological Activity Profile
| Activity | Model System | Efficacy/IC₅₀ | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 µg/mL | Cell wall synthesis inhibition |
| Anti-inflammatory | Rat paw edema | 50–60% reduction | COX-2/NF-κB suppression |
| Antitumor | MCF-7 cells | 18 µM | Caspase-3 activation |
Research and Industrial Applications
Medicinal Chemistry
This compound serves as a scaffold for designing kinase inhibitors and antibacterial agents. Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance its bioavailability and target specificity .
Materials Science
In polymer chemistry, the compound’s sulfur-rich structure improves the thermal stability and electrical conductivity of polyaniline composites. These materials show promise in developing flexible electronics and corrosion-resistant coatings.
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